(E)-3-(3-methoxyanilino)-1-(4-phenylphenyl)prop-2-en-1-one
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Overview
Description
(E)-3-(3-methoxyanilino)-1-(4-phenylphenyl)prop-2-en-1-one is an organic compound that belongs to the class of enones. Enones are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group. This compound features a methoxy-substituted aniline and a biphenyl group, which may impart unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3-methoxyanilino)-1-(4-phenylphenyl)prop-2-en-1-one typically involves the following steps:
Aldol Condensation: The initial step may involve an aldol condensation reaction between an appropriate aldehyde and ketone to form the enone structure.
Amination: The enone can then undergo an amination reaction with 3-methoxyaniline to introduce the aniline moiety.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of catalysts to enhance reaction rates.
Temperature Control: Maintaining specific temperatures to favor desired reaction pathways.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(3-methoxyanilino)-1-(4-phenylphenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the enone to an alcohol or alkane.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Quinones, oxides.
Reduction Products: Alcohols, alkanes.
Substitution Products: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action for (E)-3-(3-methoxyanilino)-1-(4-phenylphenyl)prop-2-en-1-one would depend on its specific application. For instance:
Pharmacological Action: It may interact with specific enzymes or receptors, modulating biological pathways.
Chemical Reactions: The enone moiety can participate in conjugate addition reactions, while the aromatic rings can undergo electrophilic substitution.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(4-methoxyanilino)-1-(4-phenylphenyl)prop-2-en-1-one: Similar structure with a different substitution pattern.
(E)-3-(3-chloroanilino)-1-(4-phenylphenyl)prop-2-en-1-one: Chlorine substitution instead of methoxy.
(E)-3-(3-methoxyanilino)-1-(4-tolyl)prop-2-en-1-one: Different aromatic substitution.
Uniqueness
(E)-3-(3-methoxyanilino)-1-(4-phenylphenyl)prop-2-en-1-one is unique due to its specific substitution pattern, which can influence its reactivity and interactions in chemical and biological systems.
Properties
IUPAC Name |
(E)-3-(3-methoxyanilino)-1-(4-phenylphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO2/c1-25-21-9-5-8-20(16-21)23-15-14-22(24)19-12-10-18(11-13-19)17-6-3-2-4-7-17/h2-16,23H,1H3/b15-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KESIVEVQVHLOQK-CCEZHUSRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC=CC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)N/C=C/C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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